1-(2-Methoxy-5-methylphenyl)sulfonylimidazole
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Overview
Description
1-(2-Methoxy-5-methylphenyl)sulfonylimidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl group attached to the imidazole ring, which is further substituted with a methoxy and methyl group on the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-5-methylbenzenesulfonyl chloride.
Formation of the Imidazole Ring: The sulfonyl chloride is then reacted with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)sulfonylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)sulfonylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. The methoxy and methyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-1-(2-Methoxy-5-methylphenyl)sulfonylimidazole
- 1-[(2-methoxy-5-methylphenyl)sulfonyl]-2,6-dimethylpiperidine
- 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide
Uniqueness
1-(2-Methoxy-5-methylphenyl)sulfonylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring, along with the sulfonyl group attached to the imidazole ring, makes it a versatile compound with potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C11H12N2O3S |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H12N2O3S/c1-9-3-4-10(16-2)11(7-9)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3 |
InChI Key |
WDCJHCWEIWEZFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2 |
Origin of Product |
United States |
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